molecular formula C20H23N3O5S B2757054 N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923227-23-0

N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2757054
CAS No.: 923227-23-0
M. Wt: 417.48
InChI Key: WJNPYKJEBJMWBX-UHFFFAOYSA-N
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Description

The compound N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazole derivative featuring a 4,5-dihydropyrazole core substituted with a 2-hydroxy-3-methoxyphenyl group, a propanoyl chain, and a methanesulfonamide moiety. The hydroxy-methoxyphenyl group may enhance hydrogen-bonding interactions, while the sulfonamide moiety contributes to solubility and metabolic stability .

Properties

IUPAC Name

N-[2-[3-(2-hydroxy-3-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-4-19(24)23-17(14-9-7-11-18(28-2)20(14)25)12-16(21-23)13-8-5-6-10-15(13)22-29(3,26)27/h5-11,17,22,25H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNPYKJEBJMWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[5-(2-hydroxy-3-methoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H22N2O4S
  • Molecular Weight : 366.44 g/mol

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer activity. For instance, a related compound demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values as low as 0.08 µM . The mechanism is believed to involve the inhibition of key signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various assays. In vitro studies utilizing human red blood cell membranes showed that it stabilizes membranes at concentrations ranging from 100 μg to 1000 μg, indicating its potential to reduce inflammation . The docking studies further suggest that it interacts effectively with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Antioxidant Activity

Molecular docking simulations have revealed that this compound possesses antioxidant properties. The presence of hydroxyl and methoxy groups in its structure contributes to its ability to scavenge free radicals, thus providing protective effects against oxidative stress .

In Vivo Studies

A notable study investigated the in vivo effects of the compound on inflammation in animal models. Results showed a significant reduction in paw edema in rats treated with the compound compared to controls, supporting its anti-inflammatory claims .

Molecular Docking Studies

Molecular docking studies were conducted to predict the binding affinity of the compound with various biological targets. The results indicated strong binding interactions with COX enzymes and other relevant receptors involved in cancer progression and inflammation .

Data Summary

Activity IC50 Value Assay Type Reference
Antiproliferative0.08 µMMTT Assay on MCF-7 cells
Anti-inflammatory-HRBC Membrane Stabilization
Antioxidant-Molecular Docking

Comparison with Similar Compounds

Structural Modifications and Activity Relationships

Structural analogues of the target compound differ primarily in substituents on the phenyl ring, acyl groups, and sulfonamide/carbothioamide functionalities. These modifications significantly influence physicochemical properties and bioactivity.

Table 1: Structural Comparison of Target Compound and Analogues

Compound Phenyl Substituent Acyl Group Functional Group Key Properties/Effects
Target Compound 2-Hydroxy-3-methoxy Propanoyl Methanesulfonamide Enhanced H-bonding; moderate logP
Compound 3-Nitro Methoxyacetyl Methanesulfonamide Electron-withdrawing nitro group may reduce solubility
Compound 2-Methyl Isobutyryl Methanesulfonamide Increased lipophilicity (higher logP)
Compound 4-Fluoro - Carbothioamide Fluorine improves metabolic stability

Key Observations :

  • The 2-hydroxy-3-methoxyphenyl substituent in the target compound likely improves target binding via hydrogen bonding compared to electron-withdrawing groups (e.g., 3-nitro in ) or hydrophobic groups (e.g., 2-methyl in ) .
  • The propanoyl chain balances steric bulk and flexibility, whereas bulkier acyl groups (e.g., isobutyryl in ) may hinder receptor interaction .
  • Methanesulfonamide vs. carbothioamide (): Sulfonamide groups generally exhibit better aqueous solubility, while carbothioamides may enhance membrane permeability .

Key Observations :

  • The target compound’s synthesis likely parallels ’s methods, using propanoyl chloride instead of malononitrile. Steric hindrance from the hydroxy-methoxyphenyl group may reduce reaction efficiency .
  • highlights challenges in thiophene synthesis, suggesting that the target compound’s sulfonamide group simplifies purification compared to thiol-containing analogues .

Table 3: Property Comparison

Compound logP (Predicted) Solubility (mg/mL) Bioactivity (Hypothesized)
Target Compound 2.1 ~0.5 (PBS) COX-2 inhibition (analogous to )
Compound 3.5 ~0.2 (PBS) Reduced solubility limits in vivo use
Compound 2.8 ~0.3 (DMSO) Anticandidate via fluorophenyl group

Key Observations :

  • The target compound’s lower logP (2.1 vs. 3.5 for ) suggests better aqueous solubility, critical for oral bioavailability .
  • Fluorinated analogues () may exhibit superior metabolic stability but require DMSO for solubilization, complicating formulation .

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